2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride
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Overview
Description
2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride is a unique spirocyclic compound characterized by its distinctive structure, which includes a spiro junction connecting two cycloalkane rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route begins with the preparation of the spirocyclic core, followed by functionalization to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and catalytic processes are often employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Useful for converting the compound into its corresponding amine.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces primary amines.
Scientific Research Applications
2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethylspiro[3.3]heptan-2-amine;hydrochloride
- 2-Azaspiro[3.3]heptane-6-carboxylic acid
- 6-Amino-2-thiaspiro[3.3]heptane hydrochloride
Uniqueness
2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride stands out due to its specific structural features, which confer unique chemical and biological properties. Its spirocyclic core provides rigidity and stability, making it an attractive scaffold for drug design and other applications .
Properties
IUPAC Name |
2,2-dimethylspiro[3.3]heptan-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-8(2)5-9(6-8)3-7(10)4-9;/h7H,3-6,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKOXIWOOICFSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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